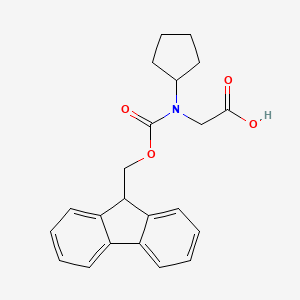
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, as well as a piperazine ring, which is a common structural motif in medicinal chemistry.
Preparation Methods
The synthesis of 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core.
Introduction of the Fluorobenzyl Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-fluorobenzylthio group.
Attachment of the Piperazine Ring: Finally, the compound is reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to obtain the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon.
Scientific Research Applications
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine ring allows it to bind to neurotransmitter receptors, potentially modulating their activity. The fluorine atoms enhance its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiadiazole ring may also interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole include:
2-((3-Chlorobenzyl)thio)-5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazole: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
2-((3-Methylbenzyl)thio)-5-(4-(4-methylphenyl)piperazin-1-yl)-1,3,4-thiadiazole: The presence of methyl groups instead of fluorine can influence its lipophilicity and metabolic stability.
2-((3-Bromobenzyl)thio)-5-(4-(4-bromophenyl)piperazin-1-yl)-1,3,4-thiadiazole: Bromine atoms can alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the piperazine ring, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4S2/c20-15-4-6-17(7-5-15)24-8-10-25(11-9-24)18-22-23-19(27-18)26-13-14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZUHCDUEXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2407836.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)

![1-Methyl-7,8-diphenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2407842.png)
![N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407844.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2407845.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)


![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)


![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)
